![molecular formula C13H16N4O2S B2458589 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide CAS No. 2034354-86-2](/img/structure/B2458589.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide” is a complex organic compound. It contains a pyridine ring, a pyrazole ring, and a cyclopropane ring, all of which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrazole rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine and pyrazole rings are aromatic and relatively stable, but they can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
One of the scientific research applications of compounds similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is in the synthesis of new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. In a study by Azab, Youssef, and El-Bordany (2013), a precursor compound was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, as well as pyrazole and oxazole derivatives through different reactions. These compounds were evaluated for their antibacterial activity, with eight of them showing high activities (Azab, Youssef, & El-Bordany, 2013).
Multifunctional Receptor Ligands
Another application is the development of multifunctional receptor ligands for the treatment of complex diseases. Canale et al. (2016) reported on the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This study identified compounds with potent and selective antagonist activity at the 5-HT7 receptor, as well as multimodal 5-HT/dopamine receptor ligands with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Catalysis and Transfer Hydrogenation
Compounds with sulfonamide moieties, similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide, are also explored for their catalytic properties. Ruff, Kirby, Chan, and O'Connor (2016) synthesized derivatives and complexes bearing pyridinesulfonamide ligands, which were characterized and assessed for transfer hydrogenation of various ketones, diones, and ketoesters. This catalytic activity was conducted in air without the need for dried and degassed substrates or basic additives, highlighting a significant advancement in transfer hydrogenation methods (Ruff, Kirby, Chan, & O'Connor, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,13-1-2-13)16-7-8-17-10-12(9-15-17)11-3-5-14-6-4-11/h3-6,9-10,13,16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGRJNXULBPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

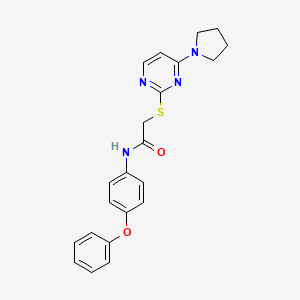
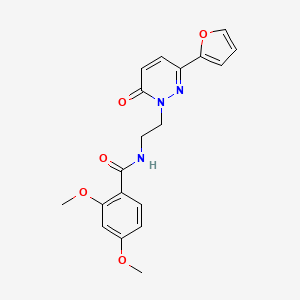
![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)
![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)

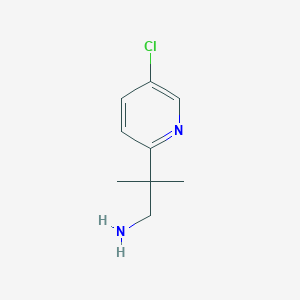
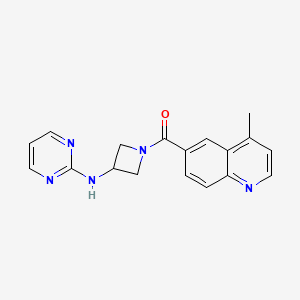
![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)

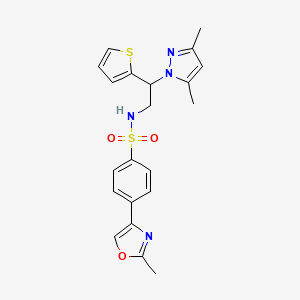
![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)